

Spectroscopic and Synthetic Profile of 4-Methoxyoxane-4-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Methoxyoxane-4-carboxylic acid**, a novel heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of experimentally acquired spectra in public databases, this document presents predicted ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Furthermore, a detailed, plausible synthetic protocol for its preparation is proposed, along with a visual workflow of the experimental procedure. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related oxane derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Methoxyoxane-4-carboxylic acid**. These predictions are derived from the analysis of its chemical structure, which features a central oxane ring, a carboxylic acid group, and a methoxy group at the C4 position. The predictions are informed by typical spectroscopic values for carboxylic acids, cyclic ethers, and methoxy functionalities.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **4-Methoxyoxane-4-carboxylic acid**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
-COOH	10.0 - 13.0	Broad Singlet	1H	Chemical shift is concentration and solvent dependent. Disappears upon D_2O exchange. [1]
-OCH ₃	~3.3	Singlet	3H	Typical for a methoxy group not attached to an aromatic ring.
Oxane CH ₂ (axial, adjacent to O)	~3.6 - 3.8	Multiplet	2H	Deshielded by the ring oxygen.
Oxane CH ₂ (equatorial, adjacent to O)	~3.4 - 3.6	Multiplet	2H	
Oxane CH ₂ (axial, β to O)	~1.8 - 2.0	Multiplet	2H	
Oxane CH ₂ (equatorial, β to O)	~1.6 - 1.8	Multiplet	2H	

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **4-Methoxyoxane-4-carboxylic acid**

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
-COOH	175 - 185	Typical for a carboxylic acid carbonyl carbon. [2] [3]
C4 (quaternary)	75 - 85	Deshielded by two oxygen atoms.
Oxane CH ₂ (adjacent to O)	65 - 75	Deshielded by the ring oxygen.
Oxane CH ₂ (β to O)	30 - 40	
-OCH ₃	~50	Typical for a methoxy group.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for **4-Methoxyoxane-4-carboxylic acid**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity/Shape	Notes
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong	Characteristic very broad absorption due to hydrogen bonding. [4] [5]
C-H (Aliphatic)	2850 - 3000	Medium to Strong	
C=O (Carboxylic Acid)	1700 - 1725	Strong, Sharp	Position can be influenced by hydrogen bonding. [4] [5]
C-O (Ether)	1050 - 1150	Strong	Characteristic for cyclic ethers.
C-O (Carboxylic Acid)	1210 - 1320	Medium	

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Values for Major Fragments of **4-Methoxyoxane-4-carboxylic acid**

m/z	Proposed Fragment	Notes
160	$[M]^+$	Molecular ion (may be weak or absent).[6]
145	$[M - CH_3]^+$	Loss of a methyl radical from the methoxy group.
115	$[M - COOH]^+$	Loss of the carboxylic acid group as a radical.
101	$[M - C_2H_5O_2]^+$	Alpha-cleavage of the oxane ring.
87	$[C_4H_7O_2]^+$	Fragmentation of the oxane ring.
71	$[C_4H_7O]^+$	Further fragmentation.[7]
45	$[COOH]^+$	Carboxyl cation.

Proposed Experimental Protocols

As no specific synthesis for **4-Methoxyoxane-4-carboxylic acid** is readily available in the literature, the following protocol is proposed based on established methods for the synthesis of related tetrahydropyran derivatives.[8]

Synthesis of 4-Methoxyoxane-4-carboxylic acid

Step 1: Synthesis of Diethyl 4-methoxyoxane-4,4-dicarboxylate

- To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl 2-methoxy-malonate dropwise at 0 °C.

- After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
- Add bis(2-chloroethyl) ether dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford diethyl 4-methoxyoxane-4,4-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation to **4-Methoxyoxane-4-carboxylic acid**

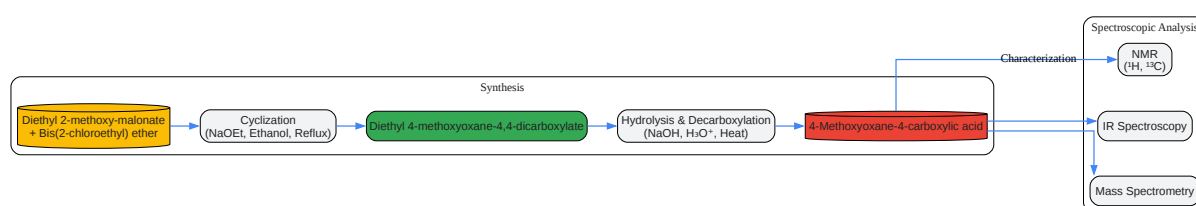
- Dissolve the diethyl 4-methoxyoxane-4,4-dicarboxylate from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide.
- Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the esters.
- After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
- Heat the acidified mixture to reflux to induce decarboxylation, monitoring the evolution of carbon dioxide.
- Continue heating until gas evolution ceases.
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

- The resulting crude **4-Methoxyoxane-4-carboxylic acid** can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

- NMR Spectroscopy:** Dissolve a small sample (5-10 mg for ^1H , 20-50 mg for ^{13}C) of the purified product in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
- IR Spectroscopy:** Obtain the IR spectrum of the purified solid product using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry:** Analyze the purified compound using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Experimental Workflow Diagram



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Caption: Synthetic and analytical workflow for **4-Methoxyoxane-4-carboxylic acid**.

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